molecular formula C10H15NO3 B13789851 tert-Butyl (3-methylfuran-2-yl)carbamate

tert-Butyl (3-methylfuran-2-yl)carbamate

Cat. No.: B13789851
M. Wt: 197.23 g/mol
InChI Key: WWJDMLAMKZUDRA-UHFFFAOYSA-N
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Description

tert-Butyl (3-methylfuran-2-yl)carbamate is an organic compound with the molecular formula C10H15NO3 It is a derivative of carbamic acid and features a tert-butyl group attached to a 3-methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-methylfuran-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl carbamate with various aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-methylfuran-2-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxygenated derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

tert-Butyl (3-methylfuran-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-methylfuran-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, revealing the free amine group. This property makes it useful in peptide synthesis and other applications where temporary protection of functional groups is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-methylfuran-2-yl)carbamate is unique due to the presence of the 3-methylfuran ring, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic applications where the furan ring’s reactivity is advantageous.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl N-(3-methylfuran-2-yl)carbamate

InChI

InChI=1S/C10H15NO3/c1-7-5-6-13-8(7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12)

InChI Key

WWJDMLAMKZUDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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